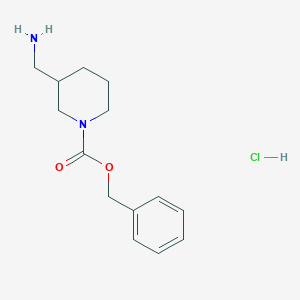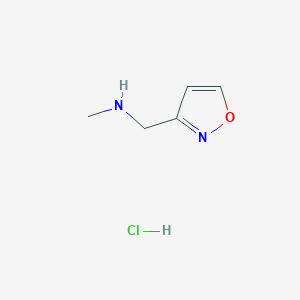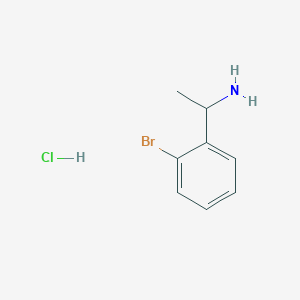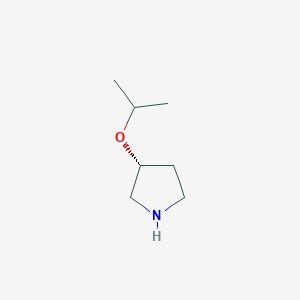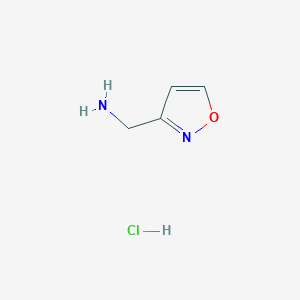
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Übersicht
Beschreibung
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (6EPQC) is a synthetic compound that has been studied for its potential applications in scientific research. 6EPQC is a derivative of quinoline, a heterocyclic aromatic compound, and is often used as a starting material in organic synthesis. It has been used in a broad range of applications, including as a photoinitiator in the production of polymers, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- A study discussed the synthesis of pyridine and fused pyridine derivatives, including reactions that could be related to the synthesis of compounds similar to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride. This includes the formation of isoquinoline and pyrido derivatives through various chemical reactions (Al-Issa, 2012).
Fluorescence and Chromatography Applications
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally similar to this compound, was found to be a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications in analytical chemistry for related compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Luminescent Properties and Coordination Chemistry
- A study on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with extended coordination capabilities derived from quinoline and pyridine demonstrated luminescent properties. Such complexes can be applied in the synthesis of biarylaldehydes and arylquinolines, indicating potential applications in coordination chemistry and material science for related compounds (Xu et al., 2014).
Photoluminescent Coordination Polymers
- The use of an organic ligand related to this compound led to the formation of a photoluminescent copper(II) coordination polymer, demonstrating applications in the creation of photoluminescent materials with potential use in optoelectronics and molecular electronics (Twaróg, Hołyńska, & Kochel, 2020).
Antibacterial and Antifungal Applications
- Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, which could be structurally related to this compound, showed antibacterial and antifungal activities. This suggests possible applications in the development of new antimicrobial agents (Rajendran & Karvembu, 2002).
Eigenschaften
IUPAC Name |
6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXUDJDKPEAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B3026906.png)



